Stereochemical Differentiation: Cis vs. Trans Ring Junction – Pharmacological Relevance in CNS and USP30 Applications
The cis-fused hexahydropyrrolo[3,4-b][1,4]oxazine scaffold is structurally distinct from the trans-fused isomer. In the broader oxazine therapeutic class, trans-fused tetrahydrooxazines have been identified as the active diastereoisomers for CNS applications including dopamine agonism, with the majority of patents and publications focusing on the trans configuration [1]. The cis isomer is comparatively under‑explored, yet it has emerged as the preferred configuration in Mission Therapeutics' USP30 inhibitor program (US Patent 11,084,821), where cis‑4‑substituted hexahydropyrrolo[3,4-b][1,4]oxazine‑6‑carbonitriles achieve IC₅₀ values as low as 55 nM against human USP30 [2]. This contrasts with the trans isomer's established but different pharmacological profile in muscle relaxant and dopamine receptor modulation .
| Evidence Dimension | Stereochemical configuration and associated pharmacological application space |
|---|---|
| Target Compound Data | Cis (4aS,7aR) ring junction; employed as core scaffold in USP30 inhibitors with IC₅₀ range 55–550 nM (US11084821 Examples 2, 7, 27) |
| Comparator Or Baseline | Trans (4aR,7aR) ring junction; documented application in muscle relaxant intermediates and finafloxacin (phase III fluoroquinolone); trans-fused tetrahydrooxazines are the active diastereoisomers for dopamine agonist CNS applications per comprehensive medicinal chemistry review |
| Quantified Difference | Different pharmacological application space; cis scaffold yields single-digit to sub‑micromolar USP30 inhibition (55–550 nM) whereas trans scaffold is associated with CNS dopamine agonism and antimicrobial (finafloxacin) applications |
| Conditions | USP30 enzyme inhibition assay (BindingDB); comprehensive medicinal chemistry review of oxazine pharmacology (ScienceDirect, 2017) |
Why This Matters
Procurement of the cis isomer is mandatory for research programs targeting USP30 or other deubiquitinase enzymes; the trans isomer will not recapitulate the same target engagement profile.
- [1] ScienceDirect Topics: Oxazine Derivative – 8.06.12.1 Pharmaceutical and Medicinal Applications. Comprehensive Medicinal Chemistry III, 2017. Lines 15–16: 'The trans-fused tetrahydrooxazines are the active diastereoisomers, and most patents and articles involve them instead of cis-fused compounds.' View Source
- [2] BindingDB: BDBM512298 (rac-(4aR,7aS)-4-(2-cyano-[2,3′-bipyridin]-6′-yl)hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carbonitrile) IC₅₀ = 55 nM; BDBM512277 (cis-4-(4-phenylpyrimidin-2-yl)hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carbonitrile) IC₅₀ = 550 nM. US Patent 11,084,821 B2. View Source
